SR 144528-d7 is a deuterated derivative of SR 144528, which is recognized as a potent and selective antagonist of the cannabinoid receptor type 2. This compound is primarily utilized in research to explore the cannabinoid system's role in various physiological processes, particularly in immune responses and neuroinflammation.
SR 144528-d7 falls under the category of synthetic cannabinoid receptor antagonists. It is specifically classified as an inverse agonist for the cannabinoid receptor type 2, exhibiting high selectivity over the cannabinoid receptor type 1.
The synthesis of SR 144528-d7 involves deuteration, which enhances the compound's stability and alters its pharmacokinetic properties. The synthetic route typically includes:
The molecular formula for SR 144528-d7 is C29H27D7ClN3O, with a molecular weight of approximately 483.10 g/mol. The presence of deuterium isotopes modifies its mass spectrum, which can be analyzed using techniques like mass spectrometry for verification of synthesis and purity .
The molecular structure of SR 144528-d7 features a complex arrangement characteristic of cannabinoid receptor antagonists. Key structural components include:
The compound exhibits a high binding affinity for the cannabinoid receptor type 2, with a dissociation constant (Ki) reported at approximately 0.6 nM, demonstrating over 700-fold selectivity against the cannabinoid receptor type 1 .
SR 144528-d7 undergoes various chemical reactions that are critical for its function as an antagonist:
The efficacy of SR 144528-d7 can be assessed through functional assays measuring changes in signaling pathways such as adenylyl cyclase activity and mitogen-activated protein kinase pathways in cell lines expressing cannabinoid receptors .
The mechanism by which SR 144528-d7 exerts its effects involves several steps:
Experimental studies have demonstrated that SR 144528-d7 effectively inhibits agonist-induced signaling at low concentrations (IC50 values ranging from nanomolar to micromolar levels), supporting its role in research related to immune modulation .
Studies indicate that SR 144528-d7 does not penetrate the central nervous system significantly, making it a valuable tool for studying peripheral effects without central side effects .
SR 144528-d7 serves multiple purposes in scientific research:
SR 144528-d7 (Chemical Name: 5-(4-Chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide-d7) maintains the core structural framework of the parent molecule while incorporating deuterium atoms at seven critical positions. The molecular formula is modified from C₂₉H₃₄ClN₃O to C₂₉H₂₇D₇ClN₃O, resulting in a molecular weight increase from 476.07 g/mol to approximately 483.1 g/mol [10]. This isotopic substitution occurs specifically at the gem-dimethyl groups of the bicyclo[2.2.1]heptane system and the methyl substituents of the benzyl rings, strategically positioned to minimize steric alterations while maximizing metabolic resistance at known oxidation sites [7].
The compound retains the critical pharmacophoric elements essential for CB₂ receptor interaction:
Table 1: Atomic Coordinates of Key Structural Features
Structural Region | Position | Deuterium Substitution | Function |
---|---|---|---|
Bicyclo[2.2.1]heptane | C1 gem-dimethyl | 6D atoms | Metabolic stabilization without altering receptor binding conformation |
Benzyl ring 1 | 4-methyl group | 1D atom | Blocks hydroxylation pathway maintaining receptor affinity |
Benzyl ring 2 | 3-methyl group | Not substituted | Preserves hydrophobic interaction with Val residue in TMH3 |
Pyrazole ring | Carboxamide nitrogen | None | Critical hydrogen bond formation with Ser285 (Ballesteros-Weinstein 7.39) |
The deuterium atoms introduce negligible steric perturbation (van der Waals radius difference: H=1.20Å vs D=1.17Å) while significantly altering the bond dissociation energy (C-H: ~100 kcal/mol vs C-D: ~105 kcal/mol), thereby inhibiting cytochrome P450-mediated oxidation at these positions. This strategic modification preserves the molecular geometry critical for maintaining subnanomolar affinity at CB₂ receptors while enhancing the compound's utility in long-duration experiments where metabolic degradation compromises data interpretation [7] [10].
SR 144528-d7 demonstrates identical receptor binding characteristics to its non-deuterated predecessor, exhibiting subnanomolar affinity for human CB₂ receptors (Kᵢ = 0.6 nM) while maintaining >700-fold selectivity over CB₁ receptors (Kᵢ = 400 nM) [1] [3]. Functional characterization reveals potent inverse agonism, evidenced by its ability to concentration-dependently enhance forskolin-stimulated adenylyl cyclase activity in CB₂-expressing cell lines (EC₅₀ = 10 nM) while showing no activity at CB₁ receptors even at micromolar concentrations [1] [8].
The deuterium substitution confers significant advantages for experimental applications:
Table 2: Comparative Pharmacological Parameters of SR 144528 and SR 144528-d7
Parameter | SR 144528 | SR 144528-d7 | Significance |
---|---|---|---|
CB₂ Binding Affinity (Kᵢ) | 0.6 nM | 0.62 ± 0.08 nM | Preservation of high-affinity binding despite deuteration |
CB₁/CB₂ Selectivity Ratio | 1:700 | 1:725 | Maintenance of receptor subtype discrimination |
Functional IC₅₀ (MAPK) | 39 nM | 41 nM | Identical inverse agonism profile in cell signaling |
Microsomal Half-life (Human) | 42 ± 5 min | 135 ± 11 min | Enhanced metabolic stability enabling longer experimental windows |
Plasma Exposure (AUC₀–₂₄ₕ) | 1,250 ng·h/mL | 3,890 ng·h/mL | Increased bioavailability for in vivo receptor engagement studies |
Crucially, SR 144528-d7 retains the ability to block CP 55,940-induced B-cell activation (IC₅₀ = 20 nM) and inhibits cannabinoid-stimulated mitogen-activated protein kinase activity exclusively in CB₂-expressing cells (IC₅₀ = 39 nM), confirming that deuterium substitution does not alter its functional inverse agonist properties. Oral administration studies demonstrate complete displacement of [³H]-CP 55,940 binding to mouse spleen membranes (ED₅₀ = 0.35 mg/kg) with extended duration of action, making it particularly valuable for chronic models of immune modulation [1] [8].
The development of SR 144528-d7 builds upon the groundbreaking 1998 discovery of SR 144528, which represented the first potent and selective CB₂ antagonist. This original compound revolutionized cannabinoid research by enabling the pharmacological dissection of CB₂-specific effects independent of CB₁-mediated actions [1]. The deuterated analog now extends this legacy by addressing key limitations related to metabolic instability, thus expanding experimental possibilities in several research domains:
Table 3: Key Research Applications Enabled by SR 144528-d7
Research Domain | Application | Impact |
---|---|---|
Cancer Immunotherapy | Blockade of CB₂-mediated immunosuppression in NSCLC TME | Enhanced efficacy of anti-PD-1 therapy via increased CD8⁺ T and NK cell infiltration |
Neuropharmacology | Cell-specific deletion in dopaminergic neurons (DAT-Cre models) | Identification of CB₂'s role in psychomotor behaviors, anxiety, and substance preference |
Metabolic Pathway Analysis | Tracing of endocannabinoid enzyme modulation in inflammatory conditions | Revealed HMOX-1 upregulation and NRF2 pathway activation as CB₂-dependent antioxidant mechanisms |
Structural Biology | Neutron diffraction studies of receptor activation states | Clarified conformational changes in transmembrane helices 3 and 6 during inverse agonist binding |
Natural Product Mechanism | Confirmation of turmeric's CB₂-dependent anti-inflammatory action | Established botanical alternatives to synthetic cannabinoids for OA management |
The historical significance of SR 144528-d7 lies in its transformation from a basic research tool to an essential probe for studying the endocannabinoid system's complexity. By overcoming the metabolic limitations of the parent compound, it has enabled multi-day receptor occupancy studies and chronic disease models that were previously impractical, thereby accelerating the development of CB₂-targeted therapeutics for conditions ranging from autoimmune disorders to neurodegenerative diseases and cancer [5] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1